molecular formula C12H8F3NO2 B15332049 Methyl 8-(trifluoromethyl)quinoline-3-carboxylate

Methyl 8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15332049
M. Wt: 255.19 g/mol
InChI Key: VQGGBQULPVZCFZ-UHFFFAOYSA-N
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Description

Methyl 8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by the presence of a trifluoromethyl group at the 8th position and a carboxylate ester at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with trifluoromethyl ketones, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often involve the use of catalysts and solvents such as tetrahydrofuran to facilitate the cyclization and esterification processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 8-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cellular membranes and molecular targets .

Comparison with Similar Compounds

Uniqueness: Methyl 8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate ester, which confer distinct chemical and biological properties. Its enhanced lipophilicity and potential for diverse chemical modifications make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

methyl 8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C12H8F3NO2/c1-18-11(17)8-5-7-3-2-4-9(12(13,14)15)10(7)16-6-8/h2-6H,1H3

InChI Key

VQGGBQULPVZCFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC=C2C(F)(F)F

Origin of Product

United States

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